![molecular formula C11H24Cl2N2O B6350703 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride CAS No. 6333-22-8](/img/structure/B6350703.png)
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a chemical compound with the molecular formula C11H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly recognized for its role as a precursor in the synthesis of symmetrical ketocyanine dyes, which are used in high-technology applications such as photographic sensitization, laser technology, and nonlinear optics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride typically involves the condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene in a solvent such as dimethylformamide. The reaction conditions include heating the mixture at temperatures ranging from 160°C to 195°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of methanol, a byproduct of the reaction, is crucial for achieving high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of ketocyanine dyes, which are important in various high-technology applications.
Biology: Employed in fluorescence labeling and ion recognition studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound’s ability to absorb in the visible to near-infrared region makes it useful in applications requiring specific light absorption properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis[(dimethylamino)methylene]cyclopentanone: A precursor for ketocyanine dyes with similar applications.
Cyclopentanone: A simpler compound used in various organic syntheses.
N,N-Dimethylformamide dimethyl acetal: A reagent used in the synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride.
Uniqueness
This compound is unique due to its dual dimethylamino groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as a precursor for symmetrical ketocyanine dyes sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFOJSIGRNIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)



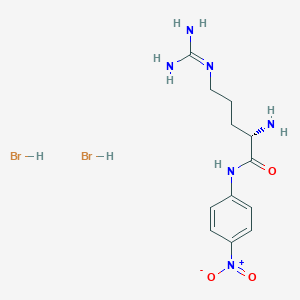
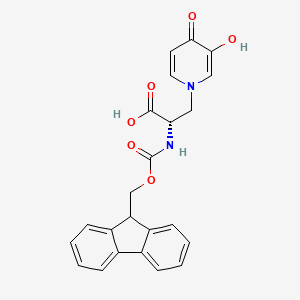
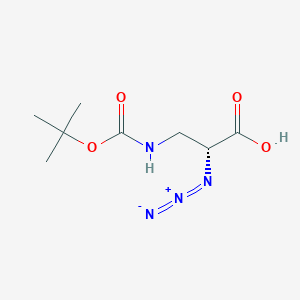
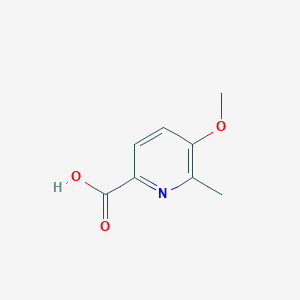

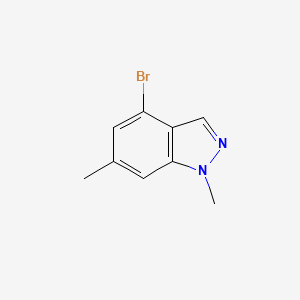
![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350705.png)
![[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350709.png)
![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
